Comparative CDK2/Cyclin E Inhibition: Unsubstituted N-Phenyl vs. 3-Nitro Analog
CAS 674333-60-9 demonstrates enhanced potency for CDK2/cyclin E compared to its 3-nitrophenyl analog. The target compound has a Ki of 80 nM, which is 1.38-fold more potent than the 3-nitrophenyl derivative's Ki of 110 nM [1][2]. This indicates that the unsubstituted N-phenyl group provides a favorable binding interaction that is partially disrupted by the electron-withdrawing nitro group.
| Evidence Dimension | CDK2/cyclin E inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 80 nM |
| Comparator Or Baseline | 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine; Ki = 110 nM |
| Quantified Difference | 1.38-fold higher potency (80 nM vs 110 nM) |
| Conditions | In vitro kinase assay with purified CDK2/cyclin E, incubated at 30 °C with 100 µM ATP, pH 7.4, 2°C. |
Why This Matters
This data point confirms that the unsubstituted N-phenyl group in CAS 674333-60-9 is optimal for CDK2 potency within this subset, making it a more suitable chemical probe for target engagement studies than the 3-nitro analog.
- [1] BindingDB. BDBM8040: 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-phenylpyrimidin-2-amine. Accessed 2026. View Source
- [2] BindingDB. BDBM8056: 4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(3-nitrophenyl)pyrimidin-2-amine. Accessed 2026. View Source
